Ethyl 2-chloro-4-methylnicotinate
Overview
Description
Scientific Research Applications
Synthesis and Development of Antagonists and Intermediates
Ethyl 2-chloro-4-methylnicotinate has been identified as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been used in the development of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This work involves coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with 4-piperidinecarboxylic acid to produce pyridine acid, further coupled to benzylsulfonamide to afford AZD1283. This synthesis supports both preclinical and clinical studies, demonstrating the compound's significance in drug development (Andersen et al., 2013).
Biocatalysis and Optical Purity
In another research area, ethyl 2-chloro-4-methylnicotinate's derivatives have been explored for their potential in producing chiral drugs. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester to ethyl (S)-4-chloro-3-hydroxybutanoate ester ((S)-CHBE) by biocatalysis highlights the process's advantages, such as low cost, high yield, and high enantioselectivity. This showcases the role of ethyl 2-chloro-4-methylnicotinate derivatives in the biosynthesis of optically pure compounds used in the production of chiral drugs, including statins (Ye, Ouyang, & Ying, 2011).
Chemical Reaction Mechanisms and Synthesis Improvement
The compound has been central to addressing impurities in the synthesis of intermediates for P2Y12 antagonists. A detailed study revealed a mechanism of formation for major impurities, leading to significant process improvements. This resulted in an increase in the overall process yield from 15% to 73%, showing the compound's role in refining synthetic routes (Bell et al., 2012).
Catalysis and Annulation Reactions
Ethyl 2-chloro-4-methylnicotinate and its derivatives are utilized in catalysis and annulation reactions, illustrating their versatility in organic synthesis. For instance, ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming highly functionalized tetrahydropyridines. Such reactions demonstrate the compound's application in creating complex molecular architectures with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).
Innovative Synthesis Techniques
Moreover, the compound's derivatives have been used in innovative synthesis techniques, such as the stereoselective synthesis of optical isomers and facilitating [2+2]-cycloaddition reactions. These studies not only contribute to the field of synthetic chemistry but also to the development of new materials and drugs (Kluson et al., 2019).
Safety and Hazards
Ethyl 2-chloro-4-methylnicotinate is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s important to handle this compound with appropriate safety measures.
Mechanism of Action
Target of Action
It is a derivative of nicotinic acid, and similar compounds like methyl nicotinate are known to act as rubefacients, thought to involve peripheral vasodilation .
Mode of Action
Considering its structural similarity to methyl nicotinate, it might also promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
Based on its structural similarity to methyl nicotinate, it might be involved in the prostaglandin d2 pathway .
Result of Action
Similar compounds like methyl nicotinate are known to cause peripheral vasodilation .
properties
IUPAC Name |
ethyl 2-chloro-4-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-6(2)4-5-11-8(7)10/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCWUIFQBCQSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472148 | |
Record name | ethyl 2-chloro-4-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-4-methylnicotinate | |
CAS RN |
50840-02-3 | |
Record name | ethyl 2-chloro-4-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.